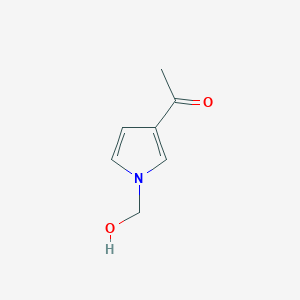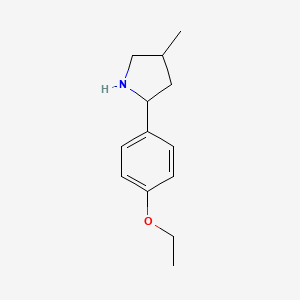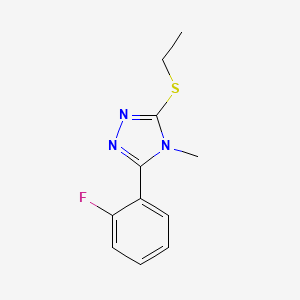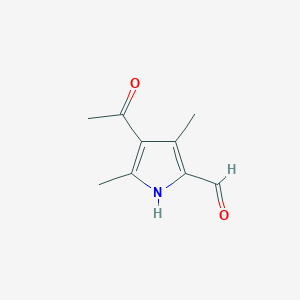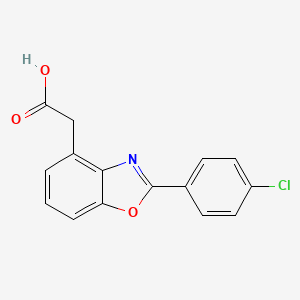
4-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-Chlorophenyl)benzo[d]oxazol-4-yl)acetic acid is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound’s structure includes a benzoxazole ring fused with a chlorophenyl group and an acetic acid moiety, making it a versatile molecule for various applications in medicinal chemistry and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Chlorophenyl)benzo[d]oxazol-4-yl)acetic acid typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the reaction of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where the benzoxazole intermediate reacts with 4-chlorobenzoyl chloride under basic conditions.
Acetic Acid Moiety Addition:
Industrial Production Methods
Industrial production of 2-(2-(4-Chlorophenyl)benzo[d]oxazol-4-yl)acetic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(4-Chlorophenyl)benzo[d]oxazol-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids and ketones.
Reduction: Reduced derivatives such as amines and alcohols.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-(2-(4-Chlorophenyl)benzo[d]oxazol-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(2-(4-Chlorophenyl)benzo[d]oxazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Aleglitazar: An antidiabetic agent with a benzoxazole structure.
Ditazole: A platelet aggregation inhibitor with a benzoxazole moiety.
Mubritinib: A tyrosine kinase inhibitor with a benzoxazole core.
Oxaprozin: A COX-2 inhibitor with a benzoxazole ring.
Uniqueness
2-(2-(4-Chlorophenyl)benzo[d]oxazol-4-yl)acetic acid is unique due to its specific combination of a chlorophenyl group and an acetic acid moiety, which imparts distinct biological activities and chemical reactivity compared to other benzoxazole derivatives .
Propriétés
Numéro CAS |
60723-68-4 |
|---|---|
Formule moléculaire |
C15H10ClNO3 |
Poids moléculaire |
287.70 g/mol |
Nom IUPAC |
2-[2-(4-chlorophenyl)-1,3-benzoxazol-4-yl]acetic acid |
InChI |
InChI=1S/C15H10ClNO3/c16-11-6-4-9(5-7-11)15-17-14-10(8-13(18)19)2-1-3-12(14)20-15/h1-7H,8H2,(H,18,19) |
Clé InChI |
MEHZHWGUUVSWKN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)OC(=N2)C3=CC=C(C=C3)Cl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


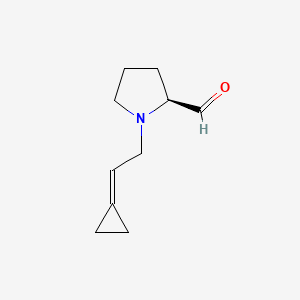
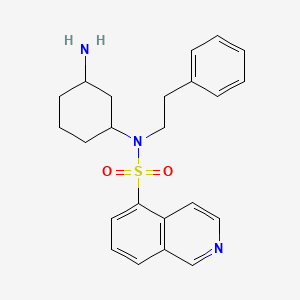
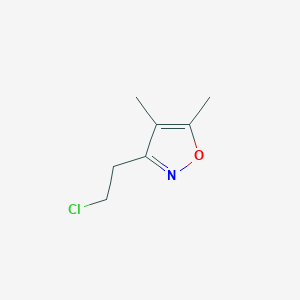
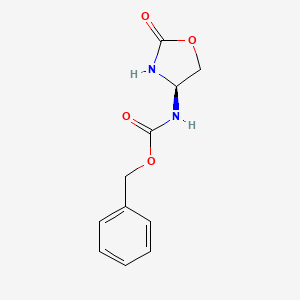
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-isobutyl-4,5-dihydrooxazole)](/img/structure/B12886613.png)

![2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole](/img/structure/B12886616.png)
![2-(Aminomethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12886621.png)
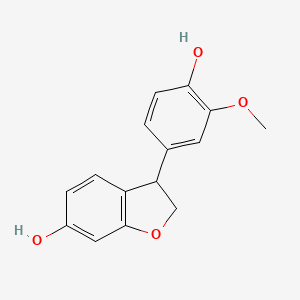
![7-Amino-2-ethyl-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12886648.png)
